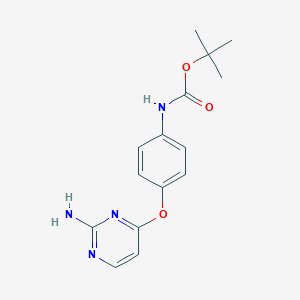
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an aminopyrimidine moiety, and a phenylcarbamate linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction yields the desired compound in excellent yields. The structures of the synthesized compounds are characterized using spectroscopic techniques such as NMR and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylcarbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(substituted benzamido) phenylcarbamate: Known for its anti-inflammatory activity.
Tert-butyl 2,4-disubstituted carboxamido phenylcarbamate: Evaluated for antimicrobial activity.
Uniqueness
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate is unique due to its specific structure, which combines an aminopyrimidine moiety with a phenylcarbamate linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H18N4O3 |
|---|---|
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-aminopyrimidin-4-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C15H18N4O3/c1-15(2,3)22-14(20)18-10-4-6-11(7-5-10)21-12-8-9-17-13(16)19-12/h4-9H,1-3H3,(H,18,20)(H2,16,17,19) |
InChI-Schlüssel |
SLRPLAYTYOWLMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC(=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



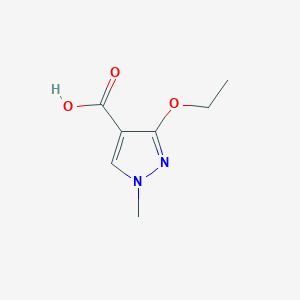
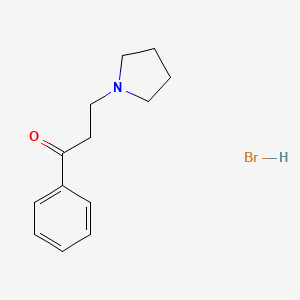


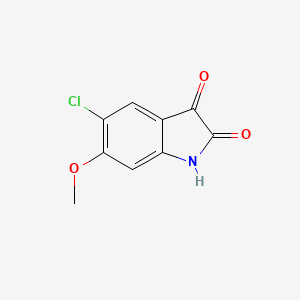

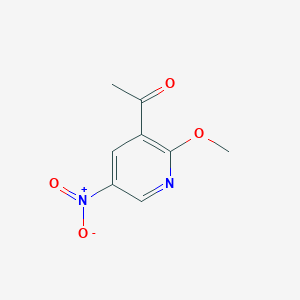
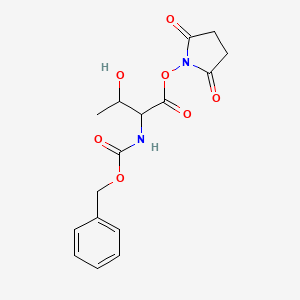
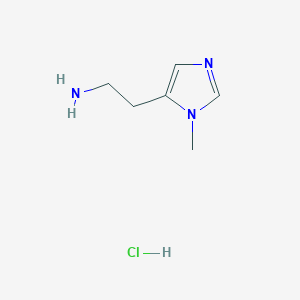
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
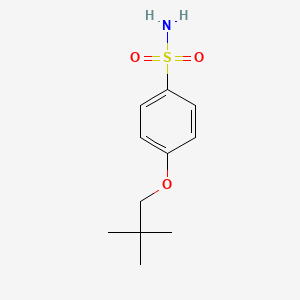
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
